molecular formula C14H20O B8295860 (4-Methoxyphenyl)cycloheptane

(4-Methoxyphenyl)cycloheptane

Cat. No.: B8295860
M. Wt: 204.31 g/mol
InChI Key: WEXBCIAKNJEPAY-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)cycloheptane is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(4-methoxyphenyl)cycloheptane

InChI

InChI=1S/C14H20O/c1-15-14-10-8-13(9-11-14)12-6-4-2-3-5-7-12/h8-12H,2-7H2,1H3

InChI Key

WEXBCIAKNJEPAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.80 M t-BuLi in pentane (0.78 mL, 1.40 mmol) was added at −40° C. to 5.0 mL of a THF solution of 4-methoxyphenylboronic acid pinacol ester (351.2 mg, 1.5 mmol). The reaction mixture was stirred at −40° C. for 30 minutes, and then stirred at 0° C. for 30 minutes. The solvent was removed at 0° C. under reduced pressure. White crystals of the residual lithium t-butyl borate were dissolved in 2.4 mL THF at 0° C. To the resulting solution of lithium t-butyl borate were added undecane (66.2 mg, 0.42 mmol), bromocycloheptane (178.2 mg, 1.01 mmol), a 0.10 M THF solution of magnesium bromide MgBr2 (2.00 mL, 0.20 mmol), and a THF solution (0.60 ml, 0.030 mmol, 3.00 mol %) of an iron chloride.1,2-bis(bis(3,5-trimethylsilylphenyl)phosphino)benzene complex (FeCl2.[3,5-(t-Bu)2]-DPPBz complex). The coupling reaction was performed at 40° C. for 3 hours. The resulting reaction mixture was cooled to 0° C., and 2.0 mL of a saturated aqueous solution of ammonium chloride was subsequently added thereto. The aqueous layer was extracted five times with diethylether. The combined organic extract was filtered using a Florisil pad (100-200 mesh, Nacalai Tesque, Inc.). After thin-layer chromatography (hexane), (4-methoxyphenyl)cycloheptane was obtained as a colorless liquid (0.199 g, yield 97%).
Name
iron chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.78 mL
Type
reactant
Reaction Step Five
Quantity
351.2 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
lithium t-butyl borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
66.2 mg
Type
reactant
Reaction Step Six
Quantity
178.2 mg
Type
reactant
Reaction Step Six
[Compound]
Name
magnesium bromide MgBr2
Quantity
2 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
saturated aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step Eight
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0 (± 1) mol
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reactant
Reaction Step Eight
Yield
97%

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